5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran
Description
5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran is a specialized organic compound characterized by its unique structural features, including a tetrahydrofuran ring substituted with a methyl group, a trifluoromethyl group, and a trimethylsilyloxy group
Properties
IUPAC Name |
trimethyl-[5-methyl-2-(trifluoromethyl)oxolan-2-yl]oxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3O2Si/c1-7-5-6-8(13-7,9(10,11)12)14-15(2,3)4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFRTZVMZJNCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)(C(F)(F)F)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Halogenation: The initial step often involves halogenation of the starting material to introduce a reactive site for further functionalization.
Nucleophilic Substitution: Subsequent steps may involve nucleophilic substitution reactions to introduce the trifluoromethyl and trimethylsilyloxy groups.
Reduction: Final steps may include reduction reactions to achieve the desired structural configuration.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce other functional groups.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium hydride (NaH) and trimethylsilyl chloride (TMS-Cl) are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Biology: In biological research, it serves as a probe or reagent for studying enzyme mechanisms and metabolic pathways. Medicine: Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
5-Methyl-2-trifluoromethyl-tetrahydrofuran: Lacks the trimethylsilyloxy group.
2-Trifluoromethyl-tetrahydrofuran: Lacks both the methyl and trimethylsilyloxy groups.
5-Methyl-tetrahydrofuran: Lacks the trifluoromethyl group.
Uniqueness: 5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran is unique due to the presence of both the trifluoromethyl and trimethylsilyloxy groups, which confer distinct chemical and physical properties compared to similar compounds. These groups enhance its reactivity and stability, making it a valuable compound in various applications.
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